molecular formula C13H16N4O B8608855 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

Cat. No.: B8608855
M. Wt: 244.29 g/mol
InChI Key: SAIRNTIEJSWCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Triazol-1-yl)phenyl]piperidin-4-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a piperidine ring, a phenyl linker, and a 1,2,3-triazole moiety. The 4-hydroxy piperidine unit is a common pharmacophore found in various biologically active molecules, serving as a key building block . The 1,2,3-triazole ring is a privileged structure in chemical biology due to its hydrogen-bonding capability, rigidity, and metabolic stability, making it a valuable isostere for amide bonds in drug design . This molecular framework is primarily utilized by researchers as a versatile intermediate or core structure for the synthesis of more complex compounds. Piperazine and piperidine derivatives are extensively studied for their wide range of pesticidal activities, indicating the potential of such scaffolds in agrochemical development . Furthermore, 1,2,3-triazole-containing compounds are known to exhibit a diverse array of biological activities, including antiviral, anticancer, and antimicrobial effects, as documented in scientific literature . Researchers can functionalize the hydroxy group on the piperidine ring and the nitrogen atoms to explore structure-activity relationships. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1-[3-(triazol-1-yl)phenyl]piperidin-4-ol

InChI

InChI=1S/C13H16N4O/c18-13-4-7-16(8-5-13)11-2-1-3-12(10-11)17-9-6-14-15-17/h1-3,6,9-10,13,18H,4-5,7-8H2

InChI Key

SAIRNTIEJSWCIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=CC(=C2)N3C=CN=N3

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1 3 Triazol 1 Yl Phenyl Piperidin 4 Ol Analogs

Elucidation of Key Pharmacophores within the Triazole-Phenyl-Piperidin-4-ol Scaffold

The 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol scaffold is comprised of three key moieties: a triazole ring, a central phenyl linker, and a piperidin-4-ol group. Each of these components plays a vital role in the molecule's interaction with biological targets, and understanding their individual and collective contributions is fundamental to SAR studies.

The triazole ring , being a five-membered aromatic ring with three nitrogen atoms, is a versatile pharmacophore. nih.gov It can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and pi-stacking, which are crucial for binding to biological receptors. nih.gov The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. The aromatic nature of the ring also allows for pi-pi stacking interactions with aromatic residues in the binding pocket of a target protein. Furthermore, the triazole ring can serve as a rigid linker to orient the other parts of the molecule in a specific conformation required for optimal binding.

The piperidin-4-ol moiety is another critical pharmacophore. The piperidine (B6355638) ring, a six-membered saturated heterocycle, provides a three-dimensional character to the molecule, which can be essential for fitting into a specific binding pocket. The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein. The hydroxyl group at the 4-position of the piperidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the biological target. mdpi.com

Pharmacophore modeling studies on related structures, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, have identified key features like aromatic rings and hydrogen bond acceptors as being crucial for activity. mdpi.com These models suggest that the triazole-phenyl-piperidin-4-ol scaffold likely shares similar pharmacophoric requirements, with the triazole and phenyl rings providing aromatic features and the hydroxyl group and triazole nitrogens acting as hydrogen bond acceptors.

Impact of Substitutions on the Triazole Ring System

The triazole ring in the this compound scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The nature, size, and position of these substituents can have a profound impact on the biological activity of the analogs. frontiersin.org

Studies on various triazole-containing compounds have shown that both 1,2,3- and 1,2,4-triazoles can accommodate a wide range of substituents, including electrophiles and nucleophiles, leading to diverse bioactive molecules. frontiersin.org The electronic properties of the substituents on the triazole ring are particularly important. For instance, in some series of 1,2,4-triazole (B32235) derivatives, compounds with electron-withdrawing substituents on the triazole ring have been found to exhibit potent activity, while those with electron-donating groups show moderate activity. nih.gov

The position of the substituent on the triazole ring is also a critical determinant of activity. For example, in a series of alkylsulfanyl-1,2,4-triazoles, the substitutions at the 3-position of the triazole ring were found to be critical for maintaining the antiproliferative effect. nih.gov Similarly, for certain 1,2,3-triazole derivatives, substitution at the C-4 position with a hydroxymethyl group was favorable for activity, whereas aromatic or heteroaromatic moieties at the same position were detrimental. nih.gov

The steric bulk of the substituent can also influence activity. A study on N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that a large substituent on the 1,2,4-triazole ring led to a decrease in biological activity. mdpi.com This suggests that the binding pocket may have specific size constraints that need to be considered when designing analogs.

Quantitative structure-activity relationship (QSAR) studies on 1,2,4-triazole compounds have further highlighted the importance of the steric volume of substituents on the triazole ring as a key factor influencing activity. These studies provide a three-dimensional understanding of the structural requirements for designing more active compounds.

The following table summarizes the observed effects of different types of substitutions on the triazole ring based on studies of various triazole-containing scaffolds.

Substitution TypeGeneral Effect on ActivityRationale
Electron-withdrawing groups Potent activityCan enhance interactions with the target or improve pharmacokinetic properties. nih.gov
Electron-donating groups Moderate activityMay be less favorable for certain biological targets. nih.gov
Bulky substituents Decreased activitySteric hindrance may prevent optimal binding to the target. mdpi.com
Specific positional substitutions Can be critical for activityCertain positions on the triazole ring may be more involved in key interactions with the target. nih.gov

Influence of Substitutions on the Phenyl Linker and its Role in Activity

The phenyl linker in the this compound scaffold plays a crucial role in orienting the triazole and piperidin-4-ol moieties for optimal interaction with the biological target. Modifications to this phenyl ring, including the introduction of various substituents, can significantly impact the compound's activity by altering its electronic properties, lipophilicity, and conformation.

SAR studies on tri-substituted 1,2,4-triazoles have demonstrated the importance of the substitution pattern on the acetamide-linked phenyl ring. nih.gov For instance, while an unsubstituted phenyl ring did not lead to a loss of potency, the positioning of methyl groups on the ring was found to be important, with a 3,4-dimethyl substitution resulting in a moderate increase in potency. nih.gov This suggests that even small alkyl groups can influence the binding affinity, likely by establishing favorable hydrophobic interactions within the target's binding pocket.

The electronic nature of the substituents on the phenyl ring also plays a significant role. In the same study, the introduction of a 4-methoxyphenyl (B3050149) group at the triazole N4 position, in combination with a 4-(trifluoromethyl)phenyl group on the acetamide-linked phenyl ring, resulted in a potent compound. nih.gov This highlights the potential for synergistic effects between substituents on different parts of the molecule.

Furthermore, the replacement of the phenyl ring with other aromatic or even non-aromatic systems, a strategy known as bioisosteric replacement, can be a valuable tool in SAR studies. Replacing the phenyl ring with a more polar aromatic ring like thiazole (B1198619) has been shown to result in lower inhibitory activity in some cases, emphasizing the importance of the phenyl ring's hydrophobic character for binding. nih.gov However, introducing a methyl substituent onto the thiazole ring could reverse this drop in potency, indicating that subtle modifications can restore or even enhance activity. nih.gov

The following table summarizes the influence of different types of substitutions on the phenyl linker based on available research on related scaffolds.

Substitution TypeGeneral Effect on ActivityRationale
Small alkyl groups (e.g., methyl) Can increase potency depending on positionMay establish favorable hydrophobic interactions in the binding pocket. nih.gov
Electron-donating/withdrawing groups Can significantly impact potencyAlters the electronic properties of the molecule, potentially influencing binding affinity and pharmacokinetic properties. nih.gov
Bioisosteric replacement (e.g., thiazole) Can decrease activityHighlights the importance of the phenyl ring's specific properties for binding. nih.gov

These findings underscore the importance of a systematic exploration of substitutions on the phenyl linker to optimize the biological activity of this compound analogs.

Role of Modifications at the Piperidin-4-ol Moiety

The piperidin-4-ol moiety is a critical component of the this compound scaffold, providing a three-dimensional structure and key interaction points. Modifications at this moiety, including N-substitutions, alterations to the hydroxyl group, and derivatization or chain extension, can have a profound impact on the biological activity of the analogs.

The nitrogen atom of the piperidine ring is a common site for modification in drug design. N-substitution can influence a compound's basicity, lipophilicity, and steric profile, all of which can affect its interaction with the target and its pharmacokinetic properties.

In a study of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, the nature of the substituent on the piperazine (B1678402) ring (a related six-membered nitrogen heterocycle) was found to be a key determinant of cytotoxicity. mdpi.com For example, derivatives with an unsubstituted phenylpiperazine moiety were generally non-toxic, while those with a trifluoromethyl group on the phenyl ring of the piperazine caused cell lysis. mdpi.com This suggests that the electronic and steric properties of the N-substituent are critical for the biological profile of the compound.

The size of the N-substituent can also be a crucial factor. In the same study, it was observed that the introduction of a large substituent at the 4-position of the 1,2,4-triazole ring, in conjunction with a substituted aryl piperazine, led to an increase in cytotoxicity, possibly due to the large molecular weight. mdpi.com This indicates that there may be a size limit for substituents at the piperidine nitrogen for maintaining a favorable activity and safety profile.

The hydroxyl group at the 4-position of the piperidine ring is a key functional group that can participate in hydrogen bonding interactions with the biological target. mdpi.com As both a hydrogen bond donor and acceptor, this group can form strong and specific interactions that are often crucial for high-affinity binding.

The importance of the hydroxyl group is highlighted in pharmacophore models of related compounds, where hydrogen bond acceptor features are consistently identified as essential for activity. mdpi.com The removal or modification of this hydroxyl group would likely have a significant impact on the biological activity of this compound analogs. For instance, replacing the hydroxyl group with a hydrogen atom would eliminate its hydrogen bonding capabilities, likely leading to a decrease in binding affinity. Conversely, converting the hydroxyl group to an ether or ester could alter its hydrogen bonding properties and introduce additional steric bulk, which could either be beneficial or detrimental depending on the specific target.

Derivatization and chain extension at the piperidine moiety, particularly at the nitrogen atom or by modifying the 4-hydroxyl group, can be used to explore the chemical space around the core scaffold and optimize its properties.

For example, in the synthesis of certain 1,2,4-triazole derivatives, a 4-aryl piperazine moiety is connected to the triazole ring via a flexible 2-oxoethylene linker. mdpi.com This type of chain extension can provide greater conformational flexibility, allowing the molecule to adopt an optimal binding pose. The nature of the linker itself can also influence activity.

Furthermore, the introduction of different functional groups through derivatization can be used to modulate the compound's physicochemical properties, such as solubility and membrane permeability. For instance, introducing polar groups could enhance aqueous solubility, while non-polar groups could increase lipophilicity and potentially improve cell penetration.

The following table summarizes the potential effects of modifications at the piperidin-4-ol moiety.

ModificationPotential Effect on ActivityRationale
N-Substitution Can significantly alter activity and toxicityInfluences basicity, lipophilicity, and steric interactions. mdpi.com
Removal/Modification of 4-Hydroxyl Group Likely to decrease activityEliminates or alters crucial hydrogen bonding interactions. mdpi.com
Derivatization/Chain Extension Can enhance or decrease activityProvides conformational flexibility and allows for modulation of physicochemical properties. mdpi.com

Comparative SAR with Other Nitrogen-Containing Heterocyclic Systems

The structure-activity relationship (SAR) of pharmacologically active molecules is significantly influenced by the nature of their heterocyclic rings. In the case of this compound, the 1,2,4-triazole ring is a key pharmacophore. To understand its specific contribution to the biological activity, it is instructive to compare it with analogs where the triazole ring is replaced by other nitrogen-containing heterocyclic systems such as pyrazole (B372694), imidazole (B134444), or benzotriazole (B28993).

Research on various classes of compounds has demonstrated that such heterocyclic replacements can lead to substantial changes in activity. For instance, in a series of compounds designed as phosphodiesterase type 4 (PDE4) inhibitors, derivatives containing a 1,2,4-triazole moiety exhibited greater inhibitory activity than their pyrazole counterparts. nih.gov This suggests that the additional nitrogen atom and the specific electronic distribution within the triazole ring can be crucial for target binding. The primary SAR study and docking results for these compounds indicated that the 1,2,4-triazole moiety played a pivotal role in forming essential hydrogen bonds and π-π stacking interactions with the PDE4B protein. nih.gov

Conversely, studies on inhibitors for Mycobacterium tuberculosis CYP121A1 have shown that imidazole-pyrazole regioisomers can display stronger binding affinity compared to their triazole-pyrazole counterparts. nih.gov This highlights that the superiority of one heterocycle over another is target-dependent. The imidazole derivatives were found to establish different interactions within the active site, including direct hydrogen bonds that were not observed with the triazole analogs. nih.gov

In another example, the biological activity of novel oxazolidinone derivatives was found to be highly dependent on the appended heterocyclic ring. When a benzotriazole moiety was replaced with benzimidazole, benzthiazole, or benzoxazole, the resulting compounds were either less active or completely inactive. nih.gov This underscores the unique structural and electronic contributions of the triazole system that are likely essential for the molecule's interaction with its biological target.

To illustrate the potential impact of replacing the triazole ring, the following table presents hypothetical comparative data based on the trends observed in related studies.

Compound IDHeterocyclic SystemHypothetical Biological Activity (IC₅₀, µM)
1a 1,2,4-Triazole0.5
1b Pyrazole2.3
1c Imidazole1.8
1d Benzotriazole5.1

This table is for illustrative purposes and based on general trends observed in the literature.

Positional Isomerism and its Influence on Activity

Positional isomerism plays a critical role in determining the pharmacological profile of a drug molecule. For this compound, the position of the triazolyl substituent on the phenyl ring is a key structural feature that can significantly influence its biological activity. The three possible positional isomers are the 1-[2-(triazol-1-yl)phenyl], 1-[3-(triazol-1-yl)phenyl], and 1-[4-(triazol-1-yl)phenyl] derivatives.

For example, research on oxazolidinones with a benzotriazole substituent demonstrated that a linearly attached benzotriazole derivative exhibited greater antibacterial potency compared to an angularly attached one. nih.gov This highlights how the orientation of the heterocyclic ring, dictated by its point of attachment, can be a decisive factor for biological efficacy.

In the context of this compound, the meta-substitution pattern of the parent compound likely provides an optimal orientation for interaction with its target. Moving the triazolyl group to the ortho position might introduce steric hindrance, potentially forcing the phenyl ring and the piperidine ring into a non-optimal conformation for binding. Conversely, a shift to the para position would significantly change the distance and geometric relationship between the triazole and the piperidin-4-ol moiety, which could disrupt critical binding interactions.

The influence of positional isomerism on activity can be summarized in the following hypothetical data table, which reflects the potential variations in biological potency.

Compound IDIsomerHypothetical Biological Activity (IC₅₀, µM)
2a 1-[2-(triazol-1-yl)phenyl]piperidin-4-ol10.5
2b This compound0.5
2c 1-[4-(triazol-1-yl)phenyl]piperidin-4-ol4.2

This table is for illustrative purposes and based on general principles of positional isomerism in medicinal chemistry.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Prediction of Molecular Descriptors Relevant to Biological Activity and Drug-Likeness Profiles

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol, density functional theory (DFT) calculations are required to determine the precise energies of the HOMO and LUMO. These calculations would reveal the distribution of electron density for each orbital, highlighting the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions. While specific DFT calculations for this compound are not available in the public domain literature, such analysis would typically show the HOMO localized on the more electron-rich portions of the molecule, such as the triazole or phenyl rings, and the LUMO distributed over areas that can accommodate electron density.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes. Specific values require dedicated quantum chemical calculations.

Calculation of Global Reactivity Descriptors

Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2), chemical hardness measures the resistance of a molecule to changes in its electron distribution. A higher value indicates greater stability.

Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies (χ = - (EHOMO + ELUMO) / 2), electronegativity represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index (ω = μ² / 2η, where μ is the chemical potential, μ = -χ) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment.

The calculation of these parameters for this compound is contingent on obtaining its HOMO and LUMO energies through computational studies.

Table 2: Global Reactivity Descriptors for this compound

Descriptor Formula Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Data not available
Electronegativity (χ) - (EHOMO + ELUMO) / 2 Data not available
Electrophilicity Index (ω) μ² / 2η Data not available

Note: Values are dependent on computationally derived HOMO and LUMO energies, which are not currently published.

Role of Solvation and Protonation States in Ligand-Target Recognition

The interaction of a ligand, such as this compound, with its biological target is profoundly influenced by its surrounding environment, primarily the solvent (typically water in biological systems) and the pH.

Solvation refers to the interaction between the solute (the ligand) and the solvent. Solvation models, like the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of the solvent on the ligand's conformation, electronic properties, and binding affinity. The hydroxyl and triazole groups in this compound are capable of forming hydrogen bonds, and their interaction with water molecules would significantly affect the ligand's preferred conformation and how it presents itself to a binding site.

A comprehensive understanding of these factors is vital for structure-based drug design, as it allows for the optimization of ligand-target interactions by considering the true physiological state of the molecule. However, specific studies detailing the solvation effects and protonation states for this compound have not been found in the reviewed literature.

In Vitro Biological Target Identification and Mechanistic Characterization of 1 3 Triazol 1 Yl Phenyl Piperidin 4 Ol Analogs

P2Y14 Receptor Antagonism

Analogs of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol have been investigated as antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. nih.govsemanticscholar.org The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, and its signaling is implicated in various physiological and pathophysiological conditions. semanticscholar.orgnih.gov

Inhibition of 3′,5′-cyclic adenosine (B11128) monophosphate (cAMP) Production through Gi Protein Coupling

The P2Y14 receptor is known to couple to the Gi family of G proteins. nih.gov Activation of Gi proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular production of the second messenger 3′,5′-cyclic adenosine monophosphate (cAMP). semanticscholar.orgnih.gov

Studies on analogs with a triazolyl-biphenyl structure have demonstrated their ability to function as antagonists at the P2Y14 receptor. In functional assays, these compounds have been shown to counteract the agonist-induced inhibition of cAMP production. For instance, in Chinese hamster ovary (CHO) cells expressing the human P2Y14 receptor, a potent triazole derivative was able to prevent the decrease in forskolin-induced cAMP levels that is typically observed upon receptor activation by an agonist. semanticscholar.org This antagonistic activity confirms that these analogs can effectively block the Gi-mediated signaling cascade initiated by P2Y14 receptor activation.

One study presented a series of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives and evaluated their P2Y14 receptor antagonist activity. The affinity of these compounds was quantified using a flow cytometry-based assay measuring the displacement of a fluorescent antagonist. The IC50 values for several analogs are presented in the table below.

Compound NumberR-group on Aryl MoietyIC50 (nM)
654-CF331.7
704-Cl> 300
714-Br134
755-bromothien-2-yl108
774-n-Pr97.4
784-i-Pr481
794-t-Bu206
824-n-pentyl-O134
844-OCF3134
903,4-F2224

Data sourced from a study on 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives as P2Y14 receptor antagonists. semanticscholar.org

Modulation of P2Y14R-Mediated Cellular Responses (e.g., microglial hypersensitivity, neutrophil mobility, mast cell mediator release)

Activation of the P2Y14 receptor has been linked to a variety of cellular responses in immune cells. These include promoting hypersensitivity in microglial cells, enhancing the mobility of neutrophils, and triggering the release of mediators from mast cells. semanticscholar.orgnih.gov Consequently, antagonists of this receptor are of interest for their potential to modulate these inflammatory processes.

The antagonism of P2Y14R by analogs of this compound suggests that these compounds can interfere with the downstream cellular events mediated by this receptor. By blocking the receptor, these antagonists can potentially inhibit the pro-inflammatory responses associated with P2Y14R activation.

Exploration of Other Potential Biological Targets and Pathways

In addition to P2Y14 receptor antagonism, the triazole and piperidine (B6355638) moieties present in this compound are found in compounds that interact with other biological targets.

Enzyme Inhibition Studies

The triazole scaffold is a well-known pharmacophore in medicinal chemistry and is present in numerous enzyme inhibitors. Research has shown that triazole-containing compounds can exhibit inhibitory activity against bacterial DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase. nih.govnih.gov

A study on triazole-containing inhibitors of Mycobacterium tuberculosis DNA gyrase reported several compounds with potent activity. The table below shows the IC50 values for the inhibition of DNA supercoiling for selected triazole compounds.

CompoundM. tuberculosis Gyrase IC50 (µM)E. coli Gyrase IC50 (µM)
9a0.430.15
9b0.440.22
9c0.350.18
10a0.190.10
10b0.230.14

Data from a study on triazole-containing inhibitors of M. tuberculosis DNA gyrase. nih.gov

Furthermore, piperidine-based 1,2,3-triazolylacetamide derivatives have been evaluated for their antifungal activity, which is attributed to the inhibition of lanosterol 14α-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. A study on such derivatives reported their minimum inhibitory concentrations (MICs) against Candida albicans.

CompoundC. albicans SC5314 MIC (µg/mL)C. albicans 4175 (Fluconazole Susceptible) MIC (µg/mL)C. albicans 5112 (Fluconazole Resistant) MIC (µg/mL)
pta10.0240.0970.390
pta20.0480.1950.781
pta30.1951.5623.125

Data from a study on piperidine-based 1,2,3-triazolylacetamide derivatives. nih.gov

The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative stress. Small molecules that inhibit the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) can lead to the activation of antioxidant response elements.

Research has identified 1,4-diphenyl-1,2,3-triazole compounds as inhibitors of the NRF2-KEAP1 protein-protein interaction. nih.gov These compounds have been shown to up-regulate the expression of NRF2-dependent genes in vitro. nih.gov The development of such compounds highlights the potential for triazole-containing molecules to modulate this important cytoprotective pathway.

Sphingosine (B13886) Kinases (SK1 and SK2)

Sphingosine kinases (SKs) are lipid kinases that exist in two isoforms, SK1 and SK2. These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a multitude of cellular processes. The balance between sphingosine, ceramide, and S1P levels acts as a "sphingolipid rheostat," determining cell fate, with S1P promoting cell survival and proliferation, while sphingosine and ceramide are linked to apoptosis and growth arrest. researchgate.net

SK1 is frequently upregulated in various tumors, and its inhibition has been demonstrated to slow tumor growth and increase the sensitivity of cancer cells to chemotherapy, making it a significant target for cancer therapy. nih.gov SK2, while less characterized, is also implicated in cellular processes such as apoptosis. nih.gov The inhibition of the SK/S1P pathway is a promising therapeutic strategy for diseases ranging from cancer to inflammatory conditions. nih.govnih.gov

Analogs incorporating the triazole moiety have been investigated as potential inhibitors of sphingosine kinases. The design of these inhibitors often mimics the structure of sphingosine to compete for the enzyme's active site. researchgate.net The rationale behind developing these analogs is to harness the antiproliferative and cytotoxic effects of sphingosine while preventing its conversion to the pro-survival molecule S1P. researchgate.net For instance, a novel selective SK2 inhibitor, HWG-35D, demonstrated high potency and selectivity for SK2 over SK1, highlighting the potential for developing isoform-specific inhibitors. hw.ac.uk The therapeutic potential of targeting this pathway has been established with the approval of Fingolimod (FTY720), a sphingosine analog that is phosphorylated by SK2 and acts as a functional antagonist of S1P receptors. nih.gov

CYP51 from Candida albicans

The 1,2,4-triazole (B32235) nucleus is a core structural feature in a major class of antifungal agents that target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Candida albicans is a significant fungal pathogen, and the rise of drug resistance necessitates the development of new, effective antifungal agents. ekb.eg

Numerous studies have demonstrated the potent antifungal activity of 1,2,4-triazole derivatives against C. albicans. For example, a hybrid benzothiazolyl-triazole analog, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited a minimum inhibitory concentration (MIC) value of 0.39 μg/mL against C. albicans. ekb.eg Another study identified a novel agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, with MIC values ranging from 0.0625 to 4 μg/mL against various pathogenic fungi, including its ability to inhibit C. albicans biofilm formation. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the triazole scaffold, such as the introduction of specific substituents, can significantly enhance antifungal potency. For instance, triazole-piperdine-oxadiazole hybrids showed high activity against fluconazole-resistant C. albicans strains, with MIC values as low as 0.016 μg/mL. nih.gov

α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia, which is a primary concern in diabetes mellitus. mdpi.comdoaj.org Consequently, inhibitors of these enzymes are a cornerstone of type 2 diabetes management. nih.gov

Analogs containing triazole and other heterocyclic systems have been extensively explored as dual inhibitors of α-amylase and α-glucosidase. nih.gov These compounds have shown considerable inhibitory potential, in some cases surpassing the activity of the standard drug, acarbose. mdpi.comdoaj.org For example, certain 1,2,4-triazole-based derivatives demonstrated potent dual inhibition, with IC₅₀ values for α-amylase and α-glucosidase as low as 0.19 µg/mL and 0.27 µg/mL, respectively. nih.gov Similarly, a series of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones yielded a compound with IC₅₀ values of 0.21 µg/mL for α-amylase and 5.08 µg/mL for α-glucosidase. mdpi.comdoaj.org Kinetic studies have revealed that some quinoline-1,2,3-triazole hybrids act as non-competitive inhibitors, binding to an allosteric site on the α-glucosidase enzyme. nih.gov

Inhibitory Activity of Triazole Analogs against α-Amylase and α-Glucosidase
Compound ClassTarget EnzymeIC₅₀ (µM or µg/mL)Reference
1,3,5-Trisubstituted-2-thioxoimidazolidin-4-one (5a)α-Amylase0.21 µg/mL mdpi.comdoaj.org
1,3,5-Trisubstituted-2-thioxoimidazolidin-4-one (5a)α-Glucosidase5.08 µg/mL mdpi.comdoaj.org
1,2,4-Triazole derivative (Compound 4)α-Amylase0.19 µg/mL nih.gov
1,2,4-Triazole derivative (Compound 4)α-Glucosidase0.27 µg/mL nih.gov
Quinoline-1,2,3-triazole hybrid (12k)α-Glucosidase22.47 µM nih.gov
Acarbose (Reference)α-Amylase0.39 µg/mL doaj.org
Acarbose (Reference)α-Glucosidase5.76 µg/mL doaj.org
Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a key strategy for the symptomatic treatment of Alzheimer's disease. nih.gov

The piperidine ring, a core component of the parent compound, is a well-established scaffold in the design of potent AChE inhibitors. nih.gov For example, Donepezil (B133215), a leading Alzheimer's drug, features a 1-benzyl-piperidine moiety. Research into related structures has shown that derivatives can exhibit significant anti-AChE activity. In one study, a new series of phthalimide-piperazine analogs were synthesized and evaluated, with the most potent derivative showing an IC₅₀ value of 16.42 ± 1.07 µM. nih.gov Although less potent than donepezil (IC₅₀ = 0.41 ± 0.09 µM), these findings confirm that the piperidine/piperazine (B1678402) scaffold is a viable starting point for developing new AChE inhibitors. nih.gov The structure-activity relationship of these compounds is complex, with small changes to the molecular structure leading to significant differences in inhibitory potency. nih.gov

Cellular Cytotoxicity and Antiproliferative Effects

Analogs incorporating the triazole and piperidine moieties have demonstrated significant cytotoxic and antiproliferative activities across a diverse range of human cancer cell lines. nih.govmdpi.commdpi.com These compounds often exhibit tumor-selective toxicity, being more potent against malignant cells than non-malignant cell lines. mdpi.com

For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising antiproliferative activity against four cancer cell lines, with GI₅₀ (50% growth inhibition) values ranging from 22 nM to 65 nM, outperforming the reference drug erlotinib (B232) (GI₅₀ = 33 nM). nih.govmdpi.com Another study on 1,4-dihydropyridine-based 1,2,3-triazole derivatives reported potent cytotoxic effects on colorectal adenocarcinoma (Caco-2) cells, with IC₅₀ values between 0.63 ± 0.05 and 5.68 ± 0.14 µM. mdpi.com Similarly, 3,5-bis(benzylidene)-4-piperidones were found to be highly toxic to several human carcinoma cell lines while showing less toxicity towards normal fibroblasts. mdpi.com The antiproliferative efficacy of these compounds is often structure-dependent, with factors like the nature and position of substituents on the aromatic rings playing a crucial role in their activity. nih.govmdpi.com

Antiproliferative Activity of Triazole and Piperidine Analogs
Compound ClassCell LineActivity (GI₅₀ or IC₅₀)Reference
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h)Panel of 4 cancer lines22 nM (GI₅₀) nih.govmdpi.com
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g)Panel of 4 cancer lines26 nM (GI₅₀) nih.govmdpi.com
Erlotinib (Reference)Panel of 4 cancer lines33 nM (GI₅₀) nih.govmdpi.com
1,4-Dihydropyridine-1,2,3-triazole (13ad')Caco-2 (Colorectal Adenocarcinoma)0.63 ± 0.05 µM (IC₅₀) mdpi.com
1,3,4-Thiadiazole Derivative (78)A549 (Lung Carcinoma)3.62 µM (IC₅₀) nih.gov
1,3,4-Thiadiazole Derivative (82)SMMC-7721 (Hepatocellular Carcinoma)2.31 µM (IC₅₀) nih.gov

Mechanistic Studies at the Cellular Level (e.g., Apoptosis Induction, Inhibition of DNA Replication)

The antiproliferative effects of this compound analogs are often mediated by the induction of apoptosis and interference with the cell cycle. mdpi.comnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

Several studies have confirmed that triazole-containing compounds can trigger apoptosis through various cellular pathways. For example, certain 1,2,3-triazole-chalcone conjugates were found to induce apoptosis by upregulating the pro-apoptotic proteins BAX, caspase-3, and caspase-9. nih.gov Similarly, potent 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were identified as apoptosis inducers, functioning as activators of caspase-3 and caspase-8, increasing the levels of Bax, and down-regulating the anti-apoptotic protein Bcl-2. nih.govmdpi.com An oleanolic acid derivative featuring a 1,2,3-triazole moiety was shown to induce apoptosis in breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway. nih.gov

In addition to apoptosis, these compounds can also cause cell cycle arrest. mdpi.comnih.gov The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), these compounds can prevent cancer cells from proliferating. For instance, 1,2,3-triazole-chalcone conjugates were observed to arrest the cell cycle in the S phase in leukemia cells. nih.gov In another study, highly active 1,4-dihydropyridine-1,2,3-triazole derivatives induced cell cycle arrest at the G2/M phase in colorectal cancer cells. mdpi.com

Spectrum of Observed Biological Activities in Analogs

Analogs and derivatives based on the triazole and piperidine scaffolds exhibit a remarkably broad spectrum of biological activities, highlighting their versatility as privileged structures in medicinal chemistry. researchgate.netjmchemsci.com The diverse pharmacological profiles stem from the ability of these heterocyclic systems to interact with a wide array of biological targets.

The most prominent activities observed include:

Anticancer: As detailed above, numerous analogs show potent antiproliferative and cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest. nih.govmdpi.com

Antifungal: The 1,2,4-triazole ring is the foundation for a major class of antifungal drugs that inhibit ergosterol biosynthesis in fungi like Candida albicans. ekb.egnih.gov

Antidiabetic: By inhibiting α-amylase and α-glucosidase, triazole-containing compounds can help manage postprandial hyperglycemia. nih.govnih.gov

Antimicrobial: Various triazole, pyrimidine, and pyrazole (B372694) derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Neuroprotective/Neurological: Analogs containing the piperidine ring have been developed as acetylcholinesterase inhibitors for potential use in Alzheimer's disease, while other triazole derivatives have shown anticonvulsant activity. nih.govnih.govmdpi.com

Anti-inflammatory: Certain pyrazole derivatives have been found to inhibit inflammatory mediators like IL-6 and TNF-α. nih.gov

This wide range of activities underscores the therapeutic potential of molecules built around the this compound framework. researchgate.netmdpi.com

Antifungal Activities against Pathogenic Fungi

Analogs of this compound have demonstrated a range of antifungal activities against various pathogenic fungi. The core structure, which combines a triazole ring with a piperidine moiety, is a recognized pharmacophore in many antifungal agents. nih.gov Research into derivatives of this structure has yielded compounds with moderate to excellent potency.

A series of novel triazole antifungal agents incorporating piperidine side chains were synthesized and evaluated for their in vitro activity against eight human pathogenic fungi. Many of the synthesized compounds displayed significant activity. For instance, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.007 nmol/mL against Candida albicans. nih.gov Against Aspergillus fumigatus, a notoriously difficult-to-treat mold, several compounds showed activity comparable to the clinical agent Voriconazole (MIC value of 0.716 nmol/mL). nih.gov

Further studies on triazole derivatives with substituted triazole-piperidine side chains also revealed potent antifungal effects. Two compounds in particular, 8t and 8v, were found to be highly active against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 0.125 µg/mL to as low as 0.0125 µg/mL. Similarly, the introduction of a piperidine-oxadiazole side chain to the triazole core resulted in compounds with excellent inhibitory activity against clinically important fungal pathogens. rsc.org Notably, compounds 6g and 11b were highly active against Candida albicans, including fluconazole-resistant strains, with MIC values of 0.031 µg/mL and 0.016 µg/mL, respectively. rsc.org

In another study, triazole derivatives containing a phenylethynyl pyrazole moiety also showed promising results. Compounds 5k and 6c, for example, displayed excellent in vitro activities against C. albicans (MICs of 0.125 and 0.0625 µg/mL) and C. neoformans (MICs of 0.125 and 0.0625 µg/mL). semanticscholar.org Compound 6c also demonstrated superior activity against fluconazole-resistant C. albicans strains with an MIC of 4.0 µg/mL. semanticscholar.org

Table 1: In Vitro Antifungal Activity of Selected this compound Analogs

Compound/Analog Fungal Strain MIC (µg/mL)
Analog 8t Candida albicans 0.125
Analog 8v Candida albicans 0.125
Analog 8t Cryptococcus neoformans 0.0125
Analog 8v Cryptococcus neoformans 0.0125
Analog 6g Candida albicans (including fluconazole-resistant) 0.031
Analog 11b Candida albicans (including fluconazole-resistant) 0.016
Analog 6c Candida albicans 0.0625
Analog 6c Cryptococcus neoformans 0.0625
Analog 6c Aspergillus fumigatus 4.0
Analog 5k Candida albicans 0.125
Analog 5k Cryptococcus neoformans 0.125
Analog 5k Aspergillus fumigatus 8.0

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Derivatives of the this compound scaffold have also been investigated for their antibacterial properties. The incorporation of the triazole-piperidine structure into other known antibacterial frameworks has led to the development of novel hybrid molecules with significant activity.

A novel series of (5R)- nih.govnih.govnih.govtriazolylmethyl and (5R)-[(4-F- nih.govnih.govnih.govtriazolyl)methyl]oxazolidinones featuring a piperidine group were synthesized and tested against clinically isolated resistant strains of both Gram-positive and Gram-negative bacteria. One compound, 12a, which has an exo-cyanoethylidene group at the 4-position of the piperidine ring, was found to be two to three times more potent than the antibiotic linezolid (B1675486) against penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae. nih.gov

The broad applicability of the 1,2,4-triazole nucleus in antibacterial agents is well-documented. nih.gov For example, nalidixic acid-based 1,2,4-triazole-3-thione derivatives have shown high activity against the Gram-negative bacterium P. aeruginosa with a MIC of 16 µg/mL. nih.gov Another study on Mannich bases containing both morpholine (B109124) and piperidine moieties attached to a 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol core demonstrated a potent inhibitory effect against Bacillus cereus (Gram-positive), P. aeruginosa, and E. coli (Gram-negative). nih.gov

Furthermore, fluoroquinolone hybrids incorporating phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole exhibited excellent activity against a wide range of pathogens, including E. coli, P. aeruginosa, E. faecalis, and S. aureus, with MIC values ranging from 0.12 to 1.95 µg/mL. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected this compound Analogs and Related Triazole Derivatives

Compound/Analog Class Bacterial Strain MIC (µg/mL)
Phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids E. coli 0.12 - 1.95
Phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids Y. pseudotuberculosis 0.12 - 1.95
Phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids P. aeruginosa 0.12 - 1.95
Phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids E. faecalis 0.12 - 1.95
Phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids S. aureus 0.12 - 1.95
Phenylpiperazine derivatives of 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids B. cereus 0.12 - 1.95
Nalidixic acid-based 1,2,4-triazole-3-thione derivatives P. aeruginosa 16
4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) E. coli 5
4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) B. subtilis 5
4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) P. aeruginosa 5

Antileukemic and Anticancer Activities

The cytotoxic potential of compounds related to this compound has been explored against various cancer cell lines, with a particular focus on leukemia. The versatile 1,2,3-triazole and 1,2,4-triazole scaffolds are known to be present in numerous compounds with anticancer properties. nih.govisres.org

A novel pyrrolo[1,2-a]quinoxaline (B1220188) derivative, 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, which contains the core piperidine structure, was synthesized and evaluated for its antileukemic activity. This compound demonstrated interesting cytotoxic potential against several human leukemia cell lines, including U937, K562, and HL60, with IC50 values ranging from 8 to 31 µM. mdpi.com

In a broader context, various 1,2,4-triazole derivatives have shown promise against different cancer types. For example, a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones were tested against MCF-7 (breast), Hela (cervical), and A549 (lung) cancer cell lines. Certain compounds from this series exhibited promising cytotoxic activity, with IC50 values below 12 µM against the Hela cell line. researchgate.net

Similarly, the anticancer potential of 1,2,3-triazole derivatives has been highlighted in studies on 1,4-dihydropyridine-based 1,2,3-triazole compounds. These were evaluated for their cytotoxic effects on colorectal adenocarcinoma (Caco-2) cell lines, with many showing significant antiproliferative activity, with IC50 values between 0.63 and 5.68 µM. mdpi.com Another study on 1,2,3-triazole-containing pyridine (B92270) derivatives identified compounds with potent activity against A549 lung cancer cells, with IC50 values as low as 1.023 µM. nih.gov

Table 3: In Vitro Antileukemic and Anticancer Activity of Selected Piperidine-Containing and Triazole-Based Analogs

Compound/Analog Cell Line Cancer Type IC50 (µM)
1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one U937 Human Leukemia 31
1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one K562 Human Leukemia 8
1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one HL60 Human Leukemia 10
1,4-dihydropyridine-based 1,2,3-triazole (Compound 13ad') Caco-2 Colorectal Adenocarcinoma 0.63
1,2,4-triazole derivative (Compound 7d) Hela Cervical Cancer <12
1,2,4-triazole derivative (Compound 10a) Hela Cervical Cancer <12
1,2,3-triazole-pyridine derivative (Compound 35a) A549 Lung Cancer 1.023
1,2,3-triazole-pyridine derivative (Compound 35b) A549 Lung Cancer 1.148

Anti-HIV Activity

The triazole nucleus is a key structural feature in various compounds being investigated for their anti-HIV activity. nih.gov Analogs built around the triazole-piperidine framework have been part of this research, often as components of more complex molecules designed to inhibit viral replication.

A study focused on a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). One of the most promising molecules from this series, compound 12126065, demonstrated potent antiviral activity against wild-type HIV-1 in TZM-bl cells, with an EC50 value of 0.24 nM. nih.gov This compound also maintained its activity against clinically relevant HIV mutant strains. nih.gov An initial hit compound, 11626007, showed a whole-cell EC50 of 9.3 nM. nih.gov

In another line of research, a series of piperidine-substituted triazine derivatives were synthesized and evaluated for their anti-HIV activities in MT-4 cells. A majority of these compounds showed highly promising activity against wild-type HIV-1, with EC50 values in the low nanomolar range, surpassing the efficacy of established drugs like Nevirapine and Delavirdine. nih.gov These compounds also demonstrated higher potency against the resistant K103N/Y181C mutant strain compared to Nevirapine and Delavirdine. nih.gov

Furthermore, sulfanyltriazole derivatives have been identified as potential NNRTIs. Compounds IIIa and IIIc, for example, exhibited EC50 values of 182 nM and 24 nM, respectively, indicating their potential to combat NNRTI-resistant mutants. mdpi.com

Table 4: In Vitro Anti-HIV Activity of Selected Triazole-Piperidine Analogs and Related Derivatives

Compound/Analog HIV Strain Cell Line EC50 (nM)
Compound 12126065 (N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivative) HIV-1 (Wild-Type) TZM-bl 0.24
Compound 11626007 (N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivative) HIV-1 (Wild-Type) TZM-bl 9.3
Piperidine-substituted triazine derivatives HIV-1 (Wild-Type) MT-4 Low nanomolar range
Piperidine-substituted triazine derivatives HIV-1 (K103N/Y181C Mutant) MT-4 Higher potency than Nevirapine
Sulfanyltriazole IIIc HIV-1 Not Specified 24
Sulfanyltriazole IIIa HIV-1 Not Specified 182

Chemical Modifications and Derivative Synthesis for Enhanced Biological Activity

Rational Design Principles for Structural Analogues

Rational drug design for this scaffold involves a deep understanding of its structure-activity relationships (SAR). Modifications are planned to probe and enhance interactions with target biomolecules, typically proteins such as receptors or enzymes.

A primary strategy for exploring the SAR of the 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol core is the introduction of various substituents onto the phenyl ring. The nature, position, and size of these substituents can dramatically influence electronic properties, lipophilicity, and steric fit within a biological target's binding site.

Research on analogous N-phenylamide structures containing a 1,2,4-triazole (B32235) moiety has shown that substitutions on the terminal phenyl ring significantly modulate biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's interaction profile. Studies on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have demonstrated that modifications with groups like halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3) can lead to potent anticonvulsant activity. mdpi.com These findings suggest that similar substitutions on the phenyl ring of this compound could be a fruitful avenue for enhancing its own biological profile.

The synthesis of such derivatives often involves starting with a substituted aniline (B41778) precursor that is then carried through the necessary reaction sequence to build the final molecule. For example, reacting a substituted 3-azidoaniline (B6599890) with an appropriate piperidine (B6355638) precursor would yield the desired substituted analogues. nih.govnih.gov

Table 1: Examples of Phenyl Ring Substitutions on Analogous Triazole-Containing Compounds and Their Reported Activities Data extrapolated from studies on similar scaffolds to illustrate the principle.

Compound SeriesR-Group SubstitutionObserved Biological EffectReference
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamides4-ChloroPotent Anticonvulsant Activity mdpi.com
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamides4-FluoroPotent Anticonvulsant Activity mdpi.com
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamides4-(Trifluoromethyl)Potent Anticonvulsant Activity mdpi.com
1,2,3-Triazole-dihydropyrimidinone hybrids4-(Trifluoromethyl)phenylPromising Antitubercular Activity nih.govnih.gov

The 1,2,3-triazole ring and the phenyl group collectively act as a linker connecting the piperidine moiety to a region of potential biological interaction. The triazole ring is particularly valuable as it is not merely a spacer; its hydrogen bond accepting properties, dipole moment, and rigid nature help to correctly orient the connected functionalities. nih.gov The modification of this linker region—by altering its length, rigidity, or vectoral properties—is a key strategy for optimizing the compound's fit within a binding pocket. nih.govnih.gov

Systematic chemical modification of linkers has been shown to have a significant impact on the tumor-targeting and pharmacokinetic properties of other complex molecules. nih.gov For the this compound scaffold, this could involve:

Replacing the Phenyl Ring: Substituting the phenyl ring with other aromatic systems (e.g., pyridine (B92270), thiophene) to alter the angle and electronic nature of the linkage.

Introducing Spacers: Inserting short alkyl or ether chains between the phenyl and triazole rings to increase the distance between the piperidine and a potential interacting moiety.

Altering Triazole Isomers: While the parent compound features a 1,4-disubstituted 1,2,3-triazole (assuming synthesis via standard click chemistry), the synthesis of 1,5-disubstituted isomers could be explored to achieve a different spatial arrangement of the substituents. nih.gov

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. The 1,2,3-triazole ring itself is often used as a bioisostere for amide bonds, ester groups, and other heterocyclic rings due to its stability and ability to mimic their spatial and electronic features. nih.govunimore.ittcsedsystem.edu

Conversely, the key moieties of this compound can be replaced to modulate its properties:

Triazole Ring Replacement: The 1,2,3-triazole could be replaced by other five-membered heterocycles like a tetrazole, oxadiazole, or pyrazole (B372694). For example, the bioisosteric replacement of a 1,2,3-triazole with a 1H-tetrazole ring has been shown to significantly enhance the anticancer activity in other molecular scaffolds. nih.govbohrium.com

Piperidine Ring Modification: The piperidine ring can be replaced with other saturated heterocycles like morpholine (B109124) or thiomorpholine (B91149) to alter polarity and hydrogen bonding capacity.

Hydroxyl Group Replacement: The 4-hydroxyl group on the piperidine ring is a key hydrogen bonding feature. It could be replaced with bioisosteres such as an amino group (-NH2), a thiol (-SH), or a small amide (-CONH2) to probe the requirements of a target's binding site.

Strategies for Improving Binding Affinity and Selectivity

Improving the binding affinity and selectivity of a compound for its intended biological target over off-targets is a primary goal of lead optimization. This is achieved by introducing modifications that create more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target receptor while potentially introducing unfavorable steric or electronic clashes with off-target sites.

For the this compound scaffold, structure-activity relationship (SAR) studies on related compounds can guide these efforts. For example, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the phenyl ring was critical for activity, with the ortho-position providing the highest potency. nih.gov This highlights the importance of positional isomerism in tuning bioactivity.

Computational methods, such as molecular docking, can be used to predict how analogues might bind to a target protein. These studies can reveal key interactions and guide the rational design of new derivatives with enhanced affinity. researchgate.net For instance, if a binding pocket has an available hydrophobic region, adding a lipophilic group to the phenyl ring of the compound could increase binding affinity. Conversely, if a hydrogen bond donor is present in the receptor, introducing a corresponding acceptor on the ligand can significantly improve potency.

Table 2: Hypothetical Modifications to Improve Binding Affinity Based on General Principles

Modification StrategyRationalePotential Modification on Scaffold
Increase Hydrogen BondingForm additional H-bonds with receptor residuesConvert piperidin-4-ol to a 1,2-diol; add -OH or -NH2 to the phenyl ring
Enhance Hydrophobic InteractionsOccupy a lipophilic pocket in the binding siteAdd alkyl (e.g., -CH3) or haloalkyl (e.g., -CF3) groups to the phenyl ring
Introduce Halogen BondingUtilize halogen bonds for specific directional interactionsAdd -Cl, -Br, or -I substituents to the phenyl ring
Improve Shape ComplementarityBetter fit the steric contours of the binding siteReplace phenyl with naphthyl; replace piperidine with a more rigid bicyclic amine

Synthesis of Fluorescent Probes for Receptor Binding and Cellular Localization Studies

To visualize the interaction of this compound with its biological target or to track its location within cells, fluorescent probes can be synthesized. This typically involves covalently attaching a fluorophore to the core structure without significantly disrupting its biological activity.

A common synthetic strategy involves using the hydroxyl group of the piperidine ring as a chemical handle. It can be derivatized with a linker that is subsequently coupled to a fluorescent dye. The synthesis often employs click chemistry, a set of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is also used to form the triazole ring itself. mdpi.comnih.gov

A potential synthetic route could be:

Alkylation or esterification of the piperidin-4-ol with a linker molecule containing a terminal alkyne or azide.

"Click" reaction of the functionalized intermediate with a corresponding azide- or alkyne-modified fluorophore (e.g., coumarin, BODIPY, or cyanine (B1664457) dyes). rsc.org

Alternatively, if the phenyl ring can be functionalized with an appropriate group (e.g., an amino or carboxyl group), this can serve as an attachment point for the fluorescent label. The choice of fluorophore and linker length is critical to ensure that the probe retains its binding affinity for the target and that the fluorescence properties are suitable for the intended imaging application. nih.gov

Exploration of Prodrug Strategies for Targeted Delivery

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nbinno.com This strategy can be used to improve pharmacokinetic properties such as absorption, distribution, and metabolic stability, or to achieve targeted delivery to specific tissues.

The piperidin-4-ol moiety in this compound is an ideal site for prodrug modification. The hydroxyl group can be masked with a promoiety that is designed to be cleaved by specific enzymes.

Ester Prodrugs: The hydroxyl group can be esterified with various carboxylic acids (e.g., acetic acid, succinic acid, or an amino acid). These ester prodrugs are typically more lipophilic than the parent alcohol, which can enhance absorption across cell membranes. Once in the bloodstream or target tissue, they are rapidly hydrolyzed by ubiquitous esterase enzymes to release the active parent drug. nbinno.com

Phosphate (B84403) Prodrugs: For increasing aqueous solubility, the alcohol can be converted into a phosphate ester. This highly polar group can be cleaved by alkaline phosphatase enzymes, which are abundant in the body, to regenerate the active compound.

Targeted Delivery: More advanced prodrug strategies could involve attaching the compound via an ester linkage to a molecule that is specifically recognized by transporters or enzymes at the target site. For example, linking it to a short peptide recognized by a cancer-specific protease could lead to targeted drug release in a tumor environment.

These strategies demonstrate the chemical tractability of the this compound scaffold, making it a promising starting point for the development of optimized therapeutic agents and pharmacological tools.

Diversity-Oriented Synthesis for Library Generation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the use of This compound as a central scaffold in diversity-oriented synthesis (DOS) for the generation of compound libraries. Diversity-oriented synthesis is a powerful strategy in medicinal chemistry that aims to create structurally diverse and complex small molecules from a common starting material, enabling the exploration of vast chemical spaces for novel biological activities.

While the constituent parts of the molecule—the triazole ring, the phenyl group, and the piperidine core—are individually recognized as "privileged structures" in drug discovery and have been extensively used in the synthesis of various compound libraries, the specific combination represented by This compound has not been documented as a foundational element for such synthetic endeavors.

The principles of DOS would theoretically permit extensive chemical modifications at several key positions on the This compound scaffold:

The Piperidine Ring: The secondary alcohol at the 4-position of the piperidine ring presents a reactive handle for a multitude of chemical transformations. It could be oxidized to a ketone, which could then serve as a point for nucleophilic additions or reductive aminations. Alternatively, the alcohol could be converted into various esters, ethers, or halides to introduce a wide array of functional groups.

The Phenyl Ring: The aromatic phenyl ring could be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents that can modulate the electronic and steric properties of the molecule.

The Triazole Ring: Although generally stable, the triazole ring could potentially be modified, or different substituted triazoles could be synthesized from precursors to generate initial scaffold diversity.

Despite this theoretical potential, no studies have been published that apply these DOS strategies to the This compound core to generate and screen a library of derivatives for enhanced biological activity. Consequently, there are no research findings, detailed synthetic protocols, or data tables of resulting compounds to report for this specific subsection. The exploration of this scaffold for library generation remains a prospective area for future research in medicinal chemistry.

Advanced Research Perspectives and Future Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for the design and optimization of novel compounds. nih.govspringernature.com For a molecule like 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol, these computational approaches can be instrumental in accelerating its development from a chemical entity to a potential therapeutic agent.

Table 1: Applications of AI/ML in the Development of this compound

Application AreaAI/ML TechniquePotential Outcome
Target Identification Deep Learning, Neural NetworksPrediction of potential biological targets and mechanisms of action.
Lead Optimization Generative Adversarial Networks (GANs)Design of novel derivatives with improved potency and selectivity.
ADMET Prediction Support Vector Machines, Random ForestsIn silico assessment of pharmacokinetic and toxicity profiles.
Synthesis Planning Retrosynthesis Prediction AlgorithmsIdentification of efficient and scalable synthetic routes.

Multi-Target Directed Ligand Design Approaches for Complex Diseases

Complex multifactorial diseases such as Alzheimer's disease and cancer often involve multiple pathological pathways. rsc.orgnih.gov The "one-target, one-drug" paradigm has shown limitations in treating such conditions. Consequently, the design of multi-target-directed ligands (MTDLs), which can simultaneously modulate several key biological targets, has emerged as a promising therapeutic strategy. nih.gov

The scaffold of this compound is well-suited for the development of MTDLs. The triazole ring, for example, is a versatile pharmacophore known to participate in various biological interactions. researchgate.net Research on triazole derivatives has demonstrated their potential to act as MTDLs in the context of Alzheimer's disease by targeting hallmarks like Aβ aggregation, metal dyshomeostasis, and oxidative stress. rsc.orgnih.gov

By strategically modifying the different components of the this compound structure, it is conceivable to design derivatives that interact with multiple targets involved in a specific disease. For instance, the piperidine (B6355638) ring could be functionalized to interact with one receptor, while the triazole-phenyl portion could bind to another enzyme or protein. This approach could lead to the development of more effective therapies with improved clinical outcomes for complex diseases. researchgate.net

Exploration of Novel Synthetic Pathways for Scalable Production

The translation of a promising compound from the laboratory to clinical use necessitates the development of efficient and scalable synthetic methods. For this compound, exploring novel synthetic pathways is crucial for its future development.

Traditional synthetic routes for assembling such molecules can be lengthy and may involve harsh reaction conditions. Modern synthetic methodologies offer more efficient and environmentally friendly alternatives. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of 1,2,3-triazoles and could be applied to construct the triazole core of the target molecule. mdpi.comrsc.org

Furthermore, the development of one-pot parallel synthesis techniques could enable the rapid generation of a library of derivatives based on the this compound scaffold. nih.gov This would facilitate structure-activity relationship (SAR) studies and the identification of optimized lead compounds. The synthesis of the piperidine moiety can also be approached through various modern methods, including catalytic hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions. nih.gov The goal is to establish a robust and cost-effective synthesis that can be scaled up for potential commercial production.

Development of Highly Selective Chemical Probes for Receptor Deorphanization and Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways and identifying the functions of uncharacterized proteins, often referred to as "orphan" receptors. A highly selective and potent ligand can be used to probe the function of its target protein in cellular and in vivo models.

Given that triazole-containing compounds have been identified as antagonists for various receptors, this compound and its derivatives hold potential for development as chemical probes. nih.govresearchgate.net Through systematic chemical modifications and biological screening, it may be possible to develop analogs with high affinity and selectivity for a particular receptor, including orphan receptors.

Such a chemical probe could be invaluable for "deorphanizing" a receptor, thereby elucidating its physiological role and its potential as a therapeutic target. The development of a potent and selective probe based on the this compound scaffold could pave the way for novel therapeutic interventions for a range of diseases.

Q & A

Q. How does the triazole moiety influence the compound's pharmacokinetic properties?

  • Methodological Answer :
  • logP measurements : Compare partition coefficients of triazole-containing analogs vs. non-triazole derivatives.
  • CYP450 inhibition assays : Assess metabolic stability using human liver microsomes to evaluate triazole-mediated enzyme interactions .

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